molecular formula C15H25NO3 B14380698 Ethyl 2-cyano-3-methyl-6-(pentyloxy)hex-2-enoate CAS No. 90158-44-4

Ethyl 2-cyano-3-methyl-6-(pentyloxy)hex-2-enoate

Cat. No.: B14380698
CAS No.: 90158-44-4
M. Wt: 267.36 g/mol
InChI Key: XQEPPLPRVUNAPF-UHFFFAOYSA-N
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Description

Ethyl 2-cyano-3-methyl-6-(pentyloxy)hex-2-enoate is an organic compound with the molecular formula C13H21NO3 This compound is characterized by the presence of a cyano group, an ester functional group, and a pentyloxy substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-cyano-3-methyl-6-(pentyloxy)hex-2-enoate typically involves the reaction of ethyl cyanoacetate with 3-methyl-6-(pentyloxy)hex-2-enal under basic conditions. The reaction is carried out in the presence of a base such as sodium ethoxide or potassium tert-butoxide, which facilitates the formation of the desired product through a Knoevenagel condensation reaction.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-cyano-3-methyl-6-(pentyloxy)hex-2-enoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the cyano group to an amine or the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the cyano or ester groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Amines, alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-cyano-3-methyl-6-(pentyloxy)hex-2-enoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 2-cyano-3-methyl-6-(pentyloxy)hex-2-enoate involves its interaction with specific molecular targets and pathways. The cyano group can act as an electrophile, while the ester group can participate in nucleophilic acyl substitution reactions. These interactions can modulate various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-cyano-3-methyl-2-butenoate: Similar structure but lacks the pentyloxy group.

    2-cyano-3-methyl-hex-2-enoic acid ethyl ester: Similar backbone but different substituents.

Uniqueness

Ethyl 2-cyano-3-methyl-6-(pentyloxy)hex-2-enoate is unique due to the presence of the pentyloxy group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specific applications in research and industry.

Properties

CAS No.

90158-44-4

Molecular Formula

C15H25NO3

Molecular Weight

267.36 g/mol

IUPAC Name

ethyl 2-cyano-3-methyl-6-pentoxyhex-2-enoate

InChI

InChI=1S/C15H25NO3/c1-4-6-7-10-18-11-8-9-13(3)14(12-16)15(17)19-5-2/h4-11H2,1-3H3

InChI Key

XQEPPLPRVUNAPF-UHFFFAOYSA-N

Canonical SMILES

CCCCCOCCCC(=C(C#N)C(=O)OCC)C

Origin of Product

United States

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